molecular formula C20H19N3O2S B3511652 N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide

N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide

Cat. No.: B3511652
M. Wt: 365.5 g/mol
InChI Key: KZFAXRHNKKGTHX-UHFFFAOYSA-N
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Description

N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a benzofuran moiety, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core and the pyrrolidine ring. The benzofuran core can be synthesized through a cyclization reaction of 2-hydroxybenzaldehyde with an appropriate alkyne. The pyrrolidine ring is often introduced via a nucleophilic substitution reaction involving a suitable amine precursor.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and the development of more efficient catalysts to facilitate the key cyclization and substitution reactions.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Due to its potential bioactivity, it is investigated for its therapeutic properties, including its ability to act as an inhibitor or modulator of specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and benzofuran moiety can facilitate binding to specific sites on these targets, leading to modulation of their activity. The carbamothioyl group may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-{[2-(pyrrolidin-1-yl)phenyl]carbamoyl}-1-benzofuran-2-carboxamide: Similar structure but with a carbamoyl group instead of a carbamothioyl group.

    N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}-1-benzothiophene-2-carboxamide: Similar structure but with a benzothiophene moiety instead of a benzofuran moiety.

Uniqueness

N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the carbamothioyl group, in particular, distinguishes it from other similar compounds and may contribute to its distinct reactivity and bioactivity.

Properties

IUPAC Name

N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c24-19(18-13-14-7-1-4-10-17(14)25-18)22-20(26)21-15-8-2-3-9-16(15)23-11-5-6-12-23/h1-4,7-10,13H,5-6,11-12H2,(H2,21,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFAXRHNKKGTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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